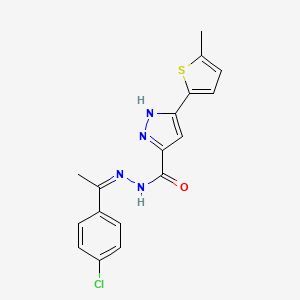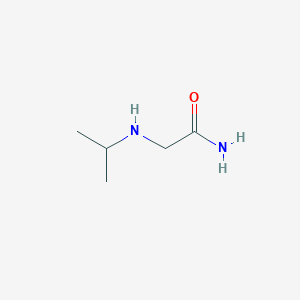![molecular formula C20H21N3O4 B2363209 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid CAS No. 2034536-50-8](/img/structure/B2363209.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. This compound, characterized by its benzisoquinolinone structure fused with a piperazine ring and a carboxylic acid group, exhibits unique properties that make it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid typically involves multi-step organic reactions. A common route includes:
Formation of the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one core through condensation reactions.
Introduction of the ethyl linkage using appropriate alkylation agents under controlled conditions.
Incorporation of the piperazine ring via nucleophilic substitution reactions.
Attachment of the acetic acid moiety through carboxylation reactions, often requiring protective group strategies to avoid side reactions.
Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This involves:
Use of high-purity reagents and solvents.
Continuous-flow reactors to enhance reaction efficiency.
Implementation of green chemistry principles to minimize environmental impact, such as using alternative solvents and catalysts.
化学反应分析
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Transforming the piperazine ring or ethyl linkage under oxidizing conditions to yield different oxidized products.
Reduction: Reduction reactions might target the carbonyl groups of the benzisoquinolinone moiety.
Substitution: Nucleophilic substitution at the piperazine ring or benzisoquinolinone core, enabling functionalization with diverse substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alkyl halides, under various solvent conditions (e.g., DMF, THF).
Major Products:
Oxidized derivatives of the parent compound with modified functional groups.
Reduced derivatives with potentially enhanced or altered biological activity.
Substituted products with diverse functional groups expanding its application scope.
科学研究应用
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid has found applications across multiple scientific domains:
Chemistry:
As an intermediate in the synthesis of complex molecules.
In studying reaction mechanisms and exploring synthetic methodologies.
Biology:
As a tool in biochemical studies to probe cellular pathways.
Investigating its effects on enzyme activity and protein interactions.
Medicine:
Potential use as a drug candidate due to its structural features that could interact with biological targets.
As a scaffold for designing new therapeutic agents.
Industry:
Application in the development of advanced materials.
Use in creating specialized chemicals with high-value applications.
作用机制
The mechanism by which 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid exerts its effects is multifaceted:
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit enzymes by binding to active sites, altering catalytic activities.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Gene Expression: Potentially affecting gene expression profiles by interacting with transcription factors or regulatory proteins.
相似化合物的比较
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid: Lacks the piperazine moiety, offering different biological properties.
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine: Missing the acetic acid group, influencing its chemical reactivity and biological interactions.
Uniqueness:
The presence of both the piperazine ring and acetic acid moiety in 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid provides a unique pharmacophore combining features of both structural elements, enhancing its potential in diverse applications.
Feel free to delve deeper into any of these aspects or explore new directions!
属性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-17(25)13-22-9-7-21(8-10-22)11-12-23-19(26)15-5-1-3-14-4-2-6-16(18(14)15)20(23)27/h1-6H,7-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOZIKUHOUFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
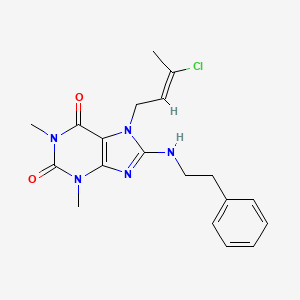
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
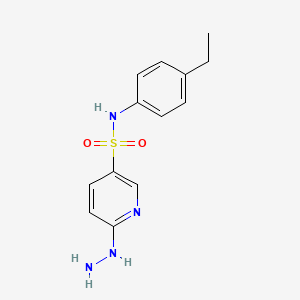
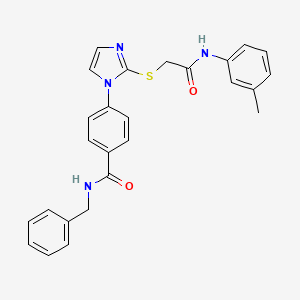
![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)
![5-(Benzyloxy)-7-bromobenzo[d]thiazole](/img/structure/B2363134.png)
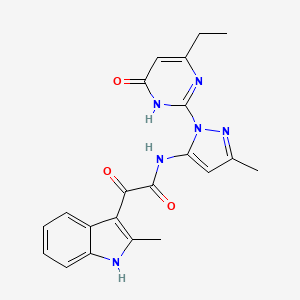
![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)
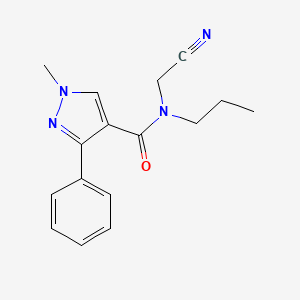
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile](/img/structure/B2363145.png)
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
